tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
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Overview
Description
“tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 186.25 . It is a solid at room temperature and is stored at 4°C .Scientific Research Applications
Enantioselective Synthesis
Tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in the precise construction of nucleotide analogues underscores its importance in synthetic organic chemistry, particularly in the development of antiviral and anticancer drugs (Ober et al., 2004).
Synthesis of Insecticide Analogues
Research has demonstrated its utility in synthesizing spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This showcases the compound's potential in agricultural chemistry for developing novel pest control agents with improved efficacy and safety profiles (Brackmann et al., 2005).
Organic Synthesis Building Blocks
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to this compound, have been highlighted as valuable N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This exemplifies the compound's role in facilitating complex organic transformations and its application as a building block in organic synthesis (Guinchard et al., 2005).
Characterization and Evaluation of Impurities
A novel method has been developed for the characterization and evaluation of genotoxic impurities in Bictegravir sodium active pharmaceutical ingredient, using tert-butyl ((1S, 3R)-3-acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate as standards. This underscores the compound's importance in ensuring the safety and efficacy of pharmaceutical products (Puppala et al., 2022).
Photoredox-Catalyzed Reactions
The compound has been used in photoredox-catalyzed reactions to synthesize 3-aminochromones, demonstrating its utility in facilitating innovative synthetic pathways under mild conditions. This highlights its potential in the development of new materials and functional molecules (Wang et al., 2022).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJIZNXJAXEJU-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.